molecular formula C9H7NO2S B181884 1,3-Dioxolo(4,5-f)benzothiazole, 6-methyl- CAS No. 4791-94-0

1,3-Dioxolo(4,5-f)benzothiazole, 6-methyl-

Cat. No.: B181884
CAS No.: 4791-94-0
M. Wt: 193.22 g/mol
InChI Key: DYHNUNYGLLPGKS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxolo(4,5-f)benzothiazole, 6-methyl- typically involves the reaction of 1,3-benzodioxole with 2-aminothiophenol under specific conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxolo(4,5-f)benzothiazole, 6-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 1,3-Dioxolo(4,5-f)benzothiazole, 6-methyl- involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,3-Dioxolo(4,5-f)benzothiazole, 6-methyl- include:

Uniqueness

What sets 1,3-Dioxolo(4,5-f)benzothiazole, 6-methyl- apart from similar compounds is its specific substitution pattern and the presence of the methyl group, which can influence its reactivity and biological activity. This unique structure allows it to interact differently with molecular targets and exhibit distinct properties compared to its analogs .

Biological Activity

Overview

1,3-Dioxolo(4,5-f)benzothiazole, 6-methyl- is a chemical compound with the molecular formula C9_9H7_7NO2_2S and a molecular weight of 193.22 g/mol. This compound is part of the benzothiazole family and has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. The compound's unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

The biological activity of 1,3-Dioxolo(4,5-f)benzothiazole, 6-methyl- is primarily attributed to its ability to bind to specific enzymes and receptors within cells. This interaction can modulate various biochemical pathways, leading to therapeutic effects. For instance, studies suggest that this compound may inhibit certain bacterial enzymes, thereby exerting antibacterial properties .

Antimicrobial Activity

Recent research has highlighted the antimicrobial potential of benzothiazole derivatives, including 1,3-Dioxolo(4,5-f)benzothiazole, 6-methyl-. In vitro studies have shown that this compound exhibits moderate antibacterial activity against various strains of bacteria. The minimum inhibitory concentration (MIC) values for related compounds have been reported in the range of 0.23–0.94 mg/mL for antibacterial activity . Additionally, other studies have indicated that benzothiazole derivatives can possess antifungal properties as well .

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

CompoundMIC (mg/mL)Activity Type
1,3-Dioxolo(4,5-f)benzothiazole0.23–0.94Antibacterial
Compound 2d0.06–0.47Antifungal
Compound B425–250Antibacterial

Anticancer Activity

In addition to its antimicrobial properties, there is emerging evidence that suggests potential anticancer activity for compounds within the benzothiazole family. The mechanism may involve the induction of apoptosis in cancer cells or inhibition of cell proliferation by targeting specific signaling pathways. Research is ongoing to elucidate the precise mechanisms and efficacy of these compounds in cancer models.

Case Studies and Research Findings

  • Molecular Docking Studies : A study conducted on various benzothiazole derivatives utilized molecular docking techniques to predict binding affinities with bacterial targets such as E. coli MurB enzyme. The results indicated that modifications in the benzothiazole structure significantly influenced binding efficiency and antibacterial potency .
  • Synthesis and Evaluation : Another research effort focused on synthesizing new derivatives based on the benzothiazole scaffold and evaluating their biological activity. The study found that certain substitutions enhanced both antibacterial and antifungal activities compared to traditional antibiotics .
  • Comparative Analysis : Comparative studies between 1,3-Dioxolo(4,5-f)benzothiazole and other similar compounds showed that the presence of a methyl group at position six significantly affected its reactivity and biological profile .

Properties

IUPAC Name

6-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c1-5-10-6-2-7-8(12-4-11-7)3-9(6)13-5/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYHNUNYGLLPGKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC3=C(C=C2S1)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5063605
Record name 1,3-Dioxolo[4,5-f]benzothiazole, 6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5063605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660320
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

4791-94-0
Record name 6-Methyl-1,3-dioxolo[4,5-f]benzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4791-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dioxolo(4,5-f)benzothiazole, 6-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004791940
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dioxolo[4,5-f]benzothiazole, 6-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Dioxolo[4,5-f]benzothiazole, 6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5063605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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